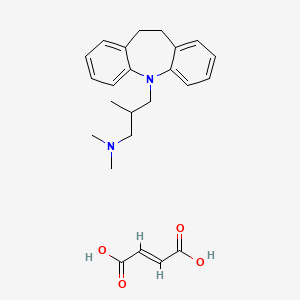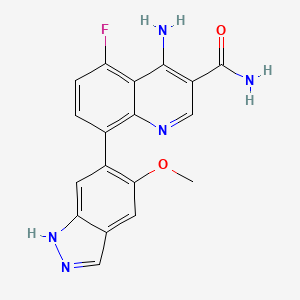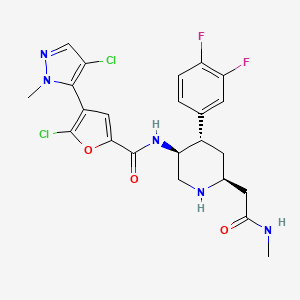
Akt-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AKT-IN-3 is a small molecule inhibitor that targets the serine/threonine kinase AKT, which is a crucial component of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway plays a significant role in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the aberrant activation of AKT observed in many cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often begins with the preparation of a core scaffold, followed by the introduction of various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: AKT-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
AKT-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant AKT activation. It has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other anticancer therapies.
作用機序
AKT-IN-3 exerts its effects by binding to the active site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of key signaling pathways involved in cell survival, growth, and metabolism. The molecular targets of this compound include various substrates of AKT, such as glycogen synthase kinase 3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors. By inhibiting these targets, this compound can induce apoptosis, reduce cell proliferation, and enhance the sensitivity of cancer cells to other treatments .
Similar Compounds:
GDC-0068 (Ipatasertib): An ATP-competitive AKT inhibitor with potent antitumor activity.
MK-2206: An allosteric AKT inhibitor that binds to a distinct site on the AKT protein, leading to its inactivation.
Afuresertib: Another ATP-competitive AKT inhibitor with a different chemical structure and mechanism of action.
Uniqueness of this compound: this compound is unique in its ability to selectively inhibit AKT with high potency and specificity. Unlike some other AKT inhibitors, this compound has shown sustained inhibition of downstream signaling pathways, even after compound washout. This prolonged effect may confer advantages in terms of therapeutic efficacy and reduced dosing frequency .
特性
分子式 |
C23H23Cl2F2N5O3 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC名 |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)-N-[(3S,4S,6S)-4-(3,4-difluorophenyl)-6-[2-(methylamino)-2-oxoethyl]piperidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F2N5O3/c1-28-20(33)7-12-6-13(11-3-4-16(26)17(27)5-11)18(10-29-12)31-23(34)19-8-14(22(25)35-19)21-15(24)9-30-32(21)2/h3-5,8-9,12-13,18,29H,6-7,10H2,1-2H3,(H,28,33)(H,31,34)/t12-,13-,18+/m0/s1 |
InChIキー |
SXDPQGRNHSLZPC-ZJNRKIDTSA-N |
異性体SMILES |
CNC(=O)C[C@@H]1C[C@H]([C@@H](CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
正規SMILES |
CNC(=O)CC1CC(C(CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



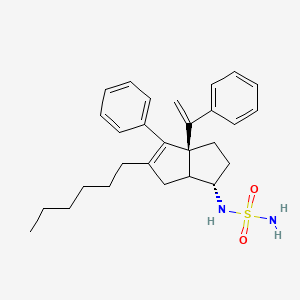
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
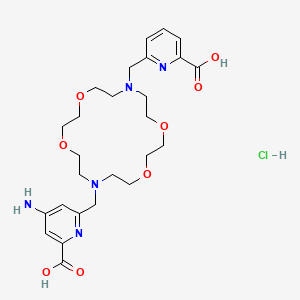
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
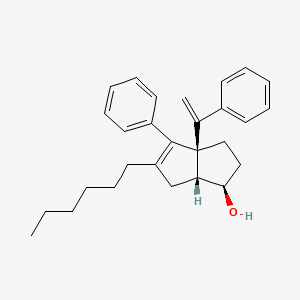
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
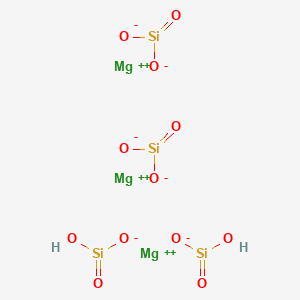
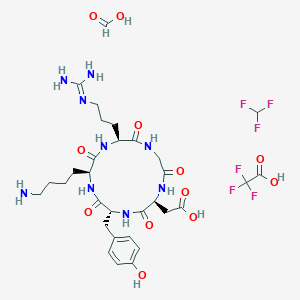
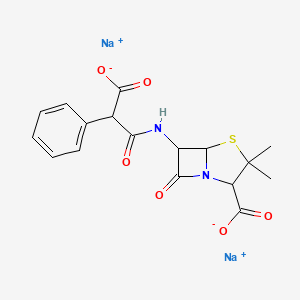
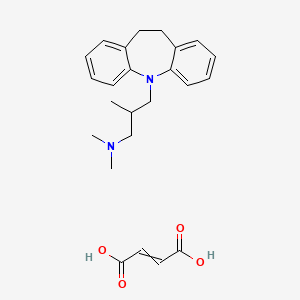
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
